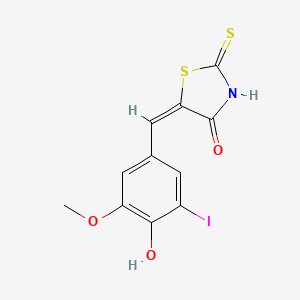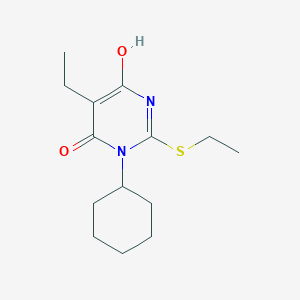![molecular formula C20H27N5O2S B6045921 4-{4-[(3-methylphenyl)sulfonyl]-1-piperazinyl}-6-(1-piperidinyl)pyrimidine](/img/structure/B6045921.png)
4-{4-[(3-methylphenyl)sulfonyl]-1-piperazinyl}-6-(1-piperidinyl)pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-{4-[(3-methylphenyl)sulfonyl]-1-piperazinyl}-6-(1-piperidinyl)pyrimidine is a chemical compound that has been widely researched in the field of pharmacology. This compound has been found to have potential therapeutic applications in treating various diseases.
Mécanisme D'action
The mechanism of action of 4-{4-[(3-methylphenyl)sulfonyl]-1-piperazinyl}-6-(1-piperidinyl)pyrimidine is not fully understood. However, it has been found to bind to and modulate the activity of various receptors in the brain, including dopamine, serotonin, and adrenergic receptors. This compound has also been found to inhibit the activity of enzymes involved in the biosynthesis of certain neurotransmitters.
Biochemical and Physiological Effects
4-{4-[(3-methylphenyl)sulfonyl]-1-piperazinyl}-6-(1-piperidinyl)pyrimidine has been found to have various biochemical and physiological effects. It has been shown to reduce the growth and proliferation of cancer cells in vitro and in vivo. In addition, this compound has been found to reduce anxiety-like behavior in animal models and to have antipsychotic effects in animal models of schizophrenia.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-{4-[(3-methylphenyl)sulfonyl]-1-piperazinyl}-6-(1-piperidinyl)pyrimidine in lab experiments is its potential therapeutic applications. This compound has been found to have antitumor, anxiolytic, and antipsychotic effects, making it a promising candidate for further research. However, one limitation of using this compound is its unknown mechanism of action. Further research is needed to fully understand how this compound works and to identify its potential side effects.
Orientations Futures
There are several future directions for research on 4-{4-[(3-methylphenyl)sulfonyl]-1-piperazinyl}-6-(1-piperidinyl)pyrimidine. One direction is to further investigate its potential therapeutic applications, particularly in the treatment of cancer and psychiatric disorders. Another direction is to identify its mechanism of action and to develop more specific and effective drugs based on this compound. Additionally, future research could explore the potential side effects of this compound and ways to mitigate them.
Méthodes De Synthèse
The synthesis of 4-{4-[(3-methylphenyl)sulfonyl]-1-piperazinyl}-6-(1-piperidinyl)pyrimidine involves the reaction of 4,6-dichloropyrimidine with 1-piperidinylpiperazine and 3-methylbenzenesulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine and a solvent such as dichloromethane. The product is then purified using column chromatography.
Applications De Recherche Scientifique
4-{4-[(3-methylphenyl)sulfonyl]-1-piperazinyl}-6-(1-piperidinyl)pyrimidine has been extensively studied for its potential therapeutic applications. It has been found to have antitumor activity and is being investigated as a potential treatment for various types of cancer. In addition, this compound has been found to have antipsychotic and anxiolytic effects and is being studied as a potential treatment for psychiatric disorders such as schizophrenia and anxiety.
Propriétés
IUPAC Name |
4-[4-(3-methylphenyl)sulfonylpiperazin-1-yl]-6-piperidin-1-ylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N5O2S/c1-17-6-5-7-18(14-17)28(26,27)25-12-10-24(11-13-25)20-15-19(21-16-22-20)23-8-3-2-4-9-23/h5-7,14-16H,2-4,8-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBPMOJYJSKJSMB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)S(=O)(=O)N2CCN(CC2)C3=NC=NC(=C3)N4CCCCC4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-{4-[(3-Methylphenyl)sulfonyl]-1-piperazinyl}-6-(1-piperidinyl)pyrimidine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![methyl 1-(4-{3-[cyclohexyl(methyl)amino]-2-hydroxypropoxy}-3-methoxybenzyl)-4-piperidinecarboxylate](/img/structure/B6045850.png)
![2-(1-phenylethyl)-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazole](/img/structure/B6045853.png)
![2-{1-(4-ethoxybenzyl)-4-[(6-methyl-2-pyridinyl)methyl]-2-piperazinyl}ethanol](/img/structure/B6045856.png)
![3-methyl-4-[4-(methylthio)phenyl]-1-[6-(1-pyrrolidinyl)-3-pyridazinyl]-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6045859.png)
![1-(2,3-difluorobenzyl)-4-[1-(2,2-dimethylpropanoyl)-3-pyrrolidinyl]piperidine](/img/structure/B6045869.png)
![(1-{[1-(5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-ylcarbonyl)-3-piperidinyl]methyl}-1H-1,2,3-triazol-4-yl)methanol](/img/structure/B6045874.png)
![1,3-dimethyl-5-({5-[(4-methylphenyl)thio]-2-furyl}methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B6045878.png)


![6-(4-ethylphenyl)-N-[1-methyl-2-(1H-1,2,4-triazol-1-yl)ethyl]imidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B6045895.png)
![2-(3-{1-[2-(1-methyl-2-piperidinyl)ethyl]-1H-pyrazol-3-yl}phenyl)nicotinonitrile](/img/structure/B6045912.png)

![2-phenyl-8-(1H-pyrazol-5-yl)pyrido[4,3-b]-1,6-naphthyridine-1,9(2H,8H)-dione](/img/structure/B6045931.png)